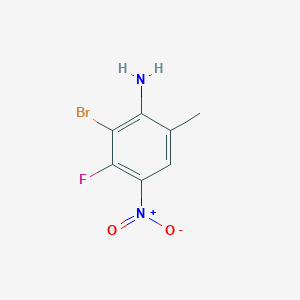

2-Bromo-3-fluoro-6-methyl-4-nitroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of halogenated nitroaniline derivatives is a topic of interest due to their applications in various fields, including the development of dyes and pharmaceuticals. For instance, the green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium is an example of an environmentally friendly approach to synthesizing such compounds . This method could potentially be adapted for the synthesis of 2-Bromo-3-fluoro-6-methyl-4-nitroaniline by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of nitroaniline derivatives can be complex, as seen in the structure of a crystalline complex containing 2-methyl-4-nitroaniline . The study of such structures is crucial for understanding the interactions and properties of the molecules. The Schiff-base molecule discussed in paper is another example where the molecular geometry and electronic properties were investigated using both experimental and theoretical methods, which could be relevant for analyzing the structure of 2-Bromo-3-fluoro-6-methyl-4-nitroaniline.

Chemical Reactions Analysis

The chemical reactivity of halogenated nitroaniline compounds can be diverse. For example, the synthesis of 2-Bromo-6-Fluorotoluene involves a series of reactions including diazonium salt substitution, reduction, and Schiemann reaction . Similarly, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves nitration, chlorination, N-alkylation, reduction, and condensation . These reactions highlight the complexity and the steps required to synthesize such molecules, which would be relevant when considering the synthesis of 2-Bromo-3-fluoro-6-methyl-4-nitroaniline.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated nitroaniline compounds are influenced by their molecular structure. The Schiff-base molecule discussed in paper had its vibrational frequencies, electronic properties, and polarizability investigated, which are important properties that can also be analyzed for 2-Bromo-3-fluoro-6-methyl-4-nitroaniline. Additionally, the urease inhibitory activity and antioxidant potential of a related Schiff base compound were studied , indicating potential biological activities that could be explored for 2-Bromo-3-fluoro-6-methyl-4-nitroaniline.

Applications De Recherche Scientifique

Metabolism and Derivative Formation

- Research has shown that compounds like 2-Bromo-3-fluoro-6-methyl-4-nitroaniline undergo liver microsomal metabolism, resulting in various metabolites, including benzyl alcohols, benzaldehydes, and N-(4'-aminobenzyl)-4-methylanilines. Such studies are significant for understanding the metabolic pathways and potential applications of these compounds (Boeren et al., 1992).

Synthesis of Derivatives

- 2-Bromo-3-fluoro-6-methyl-4-nitroaniline and its derivatives have been explored for their potential in synthesizing other compounds. For instance, 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing certain pharmaceuticals, can be synthesized from similar compounds (Qiu et al., 2009).

Mécanisme D'action

Target of Action

Similar compounds have been used in the design and synthesis of ck2 inhibitors . CK2, also known as Casein Kinase II, is a serine/threonine protein kinase that is involved in cell cycle control, DNA repair, and circadian rhythm regulation.

Mode of Action

The compound’s structure suggests it might undergo a series of reactions including nitration, conversion from the nitro group to an amine, and bromination . Also, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .

Propriétés

IUPAC Name |

2-bromo-3-fluoro-6-methyl-4-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2O2/c1-3-2-4(11(12)13)6(9)5(8)7(3)10/h2H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRPPOOTRJWOEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N)Br)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B3003426.png)

![N-(3-acetylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3003432.png)

![8,10-dimethyl-N-(4-methylphenyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B3003433.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B3003437.png)

![3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B3003440.png)

![[(1S,2R)-2-Aminocyclobutyl]methanol;hydrochloride](/img/structure/B3003441.png)

![1-((1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B3003447.png)